

N-Methylhistamine Dihydrochloride: A Technical Guide to Aqueous Solubility and Stability

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Compound of Interest

Compound Name: *N-Methylhistamine dihydrochloride*

Cat. No.: *B098204*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the aqueous solubility and stability of **N-Methylhistamine dihydrochloride**. Understanding these core physicochemical properties is critical for researchers utilizing this compound in experimental settings and for professionals involved in the development of pharmaceutical formulations. This document summarizes available data, outlines detailed experimental protocols, and visualizes key concepts to facilitate accurate and reproducible scientific work.

Physicochemical Properties

N-Methylhistamine dihydrochloride is the salt form of N-Methylhistamine, a metabolite of histamine.[1][2] It is a valuable tool in research, primarily acting as a potent agonist at histamine receptors, with particular potency at the H3 receptor.[3][4][5] Its role as a biomarker for mast cell activation makes its quantification and handling critical in various clinical and preclinical studies.[3][6]

Aqueous Solubility

N-Methylhistamine dihydrochloride is generally considered to be highly soluble in water. However, quantitative values from various suppliers show some variation, which may be attributed to differences in purity, particle size, and analytical methodology. It is noteworthy that some sources indicate the need for sonication or warming to achieve maximum solubility, suggesting that the dissolution rate may be a factor to consider.[3]

Table 1: Reported Aqueous Solubility of **N-Methylhistamine Dihydrochloride**

Solubility Value	Molar Equivalent (approx.)	Source / Notes
100 mg/mL	505 mM	MedChemExpress; requires ultrasonic treatment.[3]
Soluble to 100 mM	~19.8 mg/mL	R&D Systems, Tocris Bioscience.
49.00-51.00 mg/mL	247-257 mM	Sigma-Aldrich.[1]
>20 mg/mL	>101 mM	ChemicalBook, Sigma-Aldrich.[7]

Molecular Weight of **N-Methylhistamine Dihydrochloride**: 198.09 g/mol .[1][3]

Stability Profile

The stability of **N-Methylhistamine dihydrochloride**, both in solid form and in aqueous solution, is crucial for ensuring the integrity of experimental results and the shelf-life of formulations.

Solid-State Stability and Storage

The solid form is described as a white to off-white powder or solid.[3] It is known to be hygroscopic, meaning it can absorb moisture from the air.[7] Therefore, proper storage is essential to maintain its integrity.

Table 2: Recommended Storage Conditions for **N-Methylhistamine Dihydrochloride**

Form	Condition	Duration	Source / Notes
Solid	Desiccate at Room Temperature	Not specified	R&D Systems.
Solid	4°C, sealed, away from moisture	Not specified	MedChemExpress.[3]
Solid	2-8°C	Not specified	Sigma-Aldrich, ChemicalBook.[1][7]
Aqueous Stock Solution	-20°C	1 month	MedChemExpress.[3]
Aqueous Stock Solution	-80°C	6 months	MedChemExpress.[3]

Aqueous Solution Stability

The stability of **N-Methylhistamine dihydrochloride** in aqueous solutions is influenced by temperature, pH, and light exposure. While specific degradation kinetics for this molecule are not widely published, data from the closely related compound, histamine dihydrochloride, and general pharmaceutical stability testing principles provide a strong framework for its handling.

- **Temperature:** Aqueous solutions of histamine dihydrochloride have been shown to be stable for at least 6 months when stored at 4°C or -18°C.[8] However, significant degradation can occur within a month at room temperature (20°C), particularly at lower concentrations.[8] It is therefore recommended that aqueous stock solutions of **N-Methylhistamine dihydrochloride** be stored frozen.[3]
- **pH:** Stress testing of pharmaceutical compounds typically involves evaluating stability across a range of pH values (e.g., acidic, neutral, basic) to identify potential hydrolytic degradation pathways.[9] As an amine salt, **N-Methylhistamine dihydrochloride** is expected to be most stable in acidic to neutral aqueous solutions. At highly basic pH, the free base form is generated, which may be more susceptible to oxidative degradation.
- **Light (Photostability):** Photostability testing is a critical component of forced degradation studies.[9] It is recommended to protect aqueous solutions of **N-Methylhistamine**

dihydrochloride from light, especially during long-term storage, by using amber vials or by wrapping containers in foil.

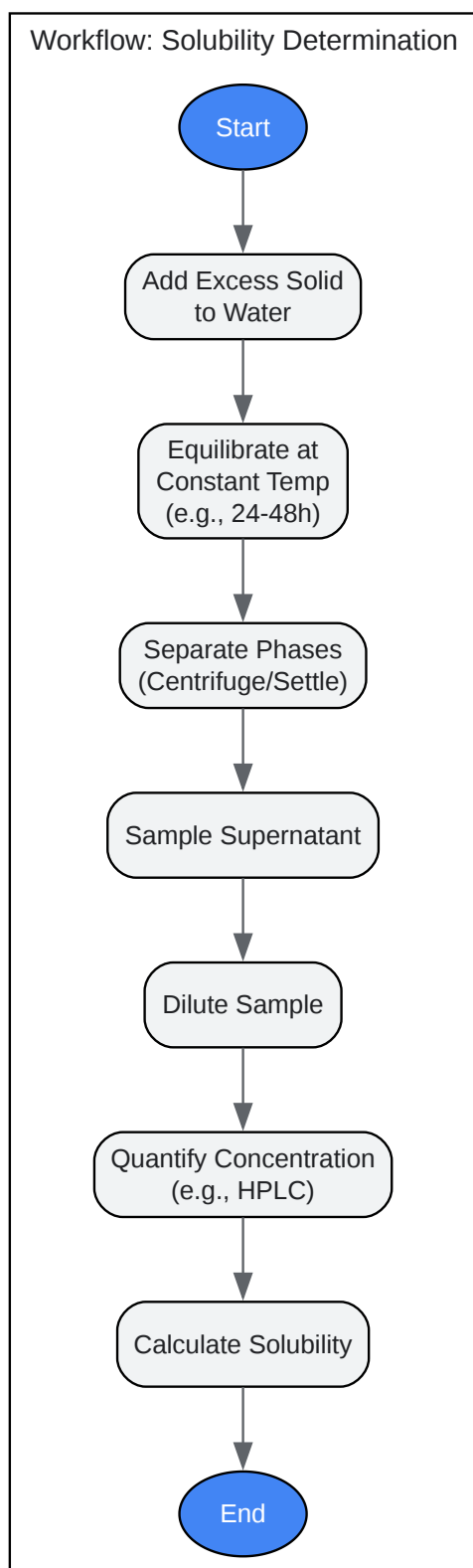
Experimental Protocols

This section provides detailed methodologies for key experiments related to determining the solubility and stability of **N-Methylhistamine dihydrochloride**.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

- **Preparation:** Add an excess amount of **N-Methylhistamine dihydrochloride** solid to a known volume of purified water (e.g., Milli-Q) in a sealed, clear glass vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.
- **Sampling and Dilution:** Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with water to bring the concentration within the quantifiable range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of N-Methylhistamine.
- **Calculation:** Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the equilibrium solubility at the specified temperature.



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Caption: A typical workflow for determining equilibrium aqueous solubility.

Protocol: Stability-Indicating Method Development (Conceptual)

A stability-indicating analytical method is required to separate the intact drug from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique.

- **Column and Mobile Phase Selection:** Start with a C18 reverse-phase column. The mobile phase could consist of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
- **Forced Degradation:** Subject **N-Methylhistamine dihydrochloride** solutions to stress conditions (acid, base, oxidation, heat, light) as described in the protocol below. This is done to intentionally generate degradation products.
- **Method Optimization:** Analyze the stressed samples. Adjust the mobile phase composition (e.g., gradient, pH, organic content) and other HPLC parameters (e.g., flow rate, temperature) to achieve adequate separation (resolution) between the parent peak of N-Methylhistamine and all degradation product peaks.
- **Detection:** Use a UV detector at a wavelength where N-Methylhistamine absorbs (e.g., ~210-220 nm) or a more specific detector like a mass spectrometer (LC-MS/MS) for enhanced sensitivity and specificity.^[6]
- **Validation:** Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation (Stress Testing)

This protocol is based on standard pharmaceutical stability testing guidelines to assess the intrinsic stability of the molecule.^{[9][10]}

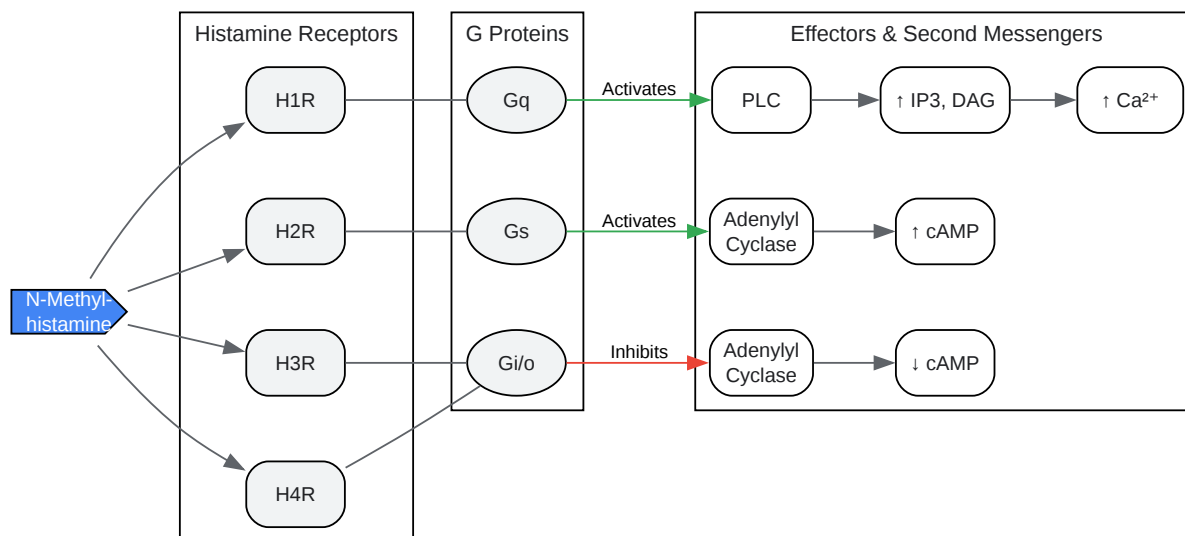
- **Stock Solution Preparation:** Prepare a stock solution of **N-Methylhistamine dihydrochloride** in purified water at a known concentration (e.g., 1 mg/mL).
- **Acid Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

- **Base Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature for a defined period (e.g., 2 hours). Basic conditions are often more harsh.
- **Oxidative Degradation:** Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours).
- **Thermal Degradation:** Store the aqueous stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
- **Photolytic Degradation:** Expose the aqueous stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
- **Analysis:** At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the validated stability-indicating HPLC method. Compare the results to an unstressed control solution to determine the percentage of degradation.

Biological Activity and Signaling Pathways

N-Methylhistamine is a potent agonist at multiple histamine receptors, which are G protein-coupled receptors (GPCRs).[4][11] Its primary action is on the H3 receptor, but it also affects H1, H2, and H4 receptors.[5] Understanding these pathways is key to interpreting its biological effects.

- **H1 Receptor:** Coupled to Gq protein. Activation leads to stimulation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[11]
- **H2 Receptor:** Coupled to Gs protein. Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[11]
- **H3 & H4 Receptors:** Coupled to Gi/o proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[11]



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Caption: Signaling pathways activated by N-Methylhistamine.

Conclusion

N-Methylhistamine dihydrochloride is a water-soluble compound essential for research into histamine receptor function and mast cell activity. Due to its hygroscopic nature, it must be stored in a dry environment, preferably refrigerated. Aqueous solutions should be prepared fresh, or for short-term storage, kept at 4°C or frozen at -20°C or -80°C for longer periods, while being protected from light. The protocols and data presented in this guide provide a framework for the accurate and effective use of **N-Methylhistamine dihydrochloride** in a research and development setting.

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